3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione
Description
3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by two key substituents:
- Position 3: A 4-ethoxyphenylamino group, which introduces electron-donating and lipophilic properties.
- Position 1: A 1-phenylethyl group, contributing steric bulk and aromatic interactions.
Its design aligns with strategies to optimize dual receptor binding and pharmacokinetic properties through substituent modifications .
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-17-11-9-16(10-12-17)21-18-13-19(23)22(20(18)24)14(2)15-7-5-4-6-8-15/h4-12,14,18,21H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIZUPROARGBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor and an amine.
Substitution Reactions: The phenylethyl group can be introduced via a substitution reaction, often using a phenylethyl halide and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in the pyrrolidine ring to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that incorporates a pyrrolidine ring fused with a dione moiety. Its molecular formula is , and it has a molecular weight of approximately 352.4 g/mol. The presence of the ethoxy and phenyl groups contributes to its lipophilicity, which can enhance bioavailability and interaction with biological targets.
Pharmacological Applications
1. Anticonvulsant Activity
Recent studies have indicated that derivatives of pyrrolidine-2,5-dione exhibit notable anticonvulsant properties. For instance, research has demonstrated that compounds with similar scaffolds can effectively inhibit seizures in animal models, suggesting that 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione may also possess this activity. The mechanism of action is believed to involve modulation of ion channels, particularly those involved in neurotransmission .
2. Pain Management
The compound's interaction with the transient receptor potential vanilloid 1 (TRPV1) channel has been explored in the context of pain management. TRPV1 antagonists are known for their analgesic properties, and compounds derived from the pyrrolidine scaffold have shown promising results in reducing pain responses in preclinical models .
3. Neuroprotective Effects
There is emerging evidence that pyrrolidine derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways. This could make this compound a candidate for further investigation in neurodegenerative diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Pyrrolidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the ethoxy and phenyl groups can be accomplished via nucleophilic substitution or coupling reactions.
Recent advancements in combinatorial chemistry have facilitated the rapid synthesis of such compounds, allowing for the exploration of structure-activity relationships more efficiently .
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study published in Pharmacology Reports evaluated several pyrrolidine derivatives for their anticonvulsant effects using the maximal electroshock seizure model. Compounds structurally related to this compound exhibited significant seizure threshold increases compared to controls .
Case Study 2: Pain Modulation
In another investigation focusing on pain pathways, a derivative demonstrated effectiveness in reducing nociceptive behavior in rodent models when administered prior to pain-inducing stimuli. This study highlighted the potential role of TRPV1 antagonism as a mechanism for analgesic effects .
Mechanism of Action
The mechanism by which 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Implications
The pharmacological and physicochemical profiles of pyrrolidine-2,5-dione derivatives are highly dependent on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:
Key Observations:
- Position 3 Substituents: Ethoxy vs. Amino vs. Heteroaromatic: The 4-ethoxyphenylamino group lacks the π-π stacking capability of indole derivatives, which may reduce 5-HT1A affinity but improve SERT selectivity .
- Position 1 Substituents :
- 1-Phenylethyl vs. Azaindole-Alkyl : The phenylethyl group’s bulk may improve metabolic stability compared to azaindole-alkyl chains, which are prone to oxidative degradation .
Biological Activity
3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione, also known by its CAS number 106058-47-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.40 g/mol
- Structure : The compound consists of a pyrrolidine core with an ethoxyphenyl and a phenylethyl substituent, which may influence its biological activity.
Biological Activity Overview
The compound has been studied for various biological activities, particularly its role as an inhibitor in enzymatic pathways.
Aromatase Inhibition
Research indicates that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit potent aromatase inhibition. Aromatase is an enzyme critical for estrogen biosynthesis, and inhibiting this enzyme can be beneficial in treating hormone-dependent cancers such as breast cancer.
- Inhibition Potency : Some derivatives show Ki values as low as 62 nM, indicating strong inhibitory effects compared to standard inhibitors like aminoglutethimide (AG) .
Antiviral Activity
A study on related pyrrolidine derivatives demonstrated antiviral properties against various viruses. Compounds were evaluated for their effectiveness against HIV-1 and other viral pathogens.
- Activity Against Viruses : Certain derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), suggesting potential applications in antiviral therapies .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : By binding to the active site of aromatase or other enzymes, the compound prevents substrate access, thereby inhibiting the enzymatic reaction.
- Cellular Uptake and Metabolism : The structural features may enhance cellular uptake and metabolic stability, allowing for prolonged action within biological systems .
- Antiviral Mechanisms : The compound may interfere with viral replication processes or inhibit viral entry into host cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
